Chimassorb 905 LD

Description

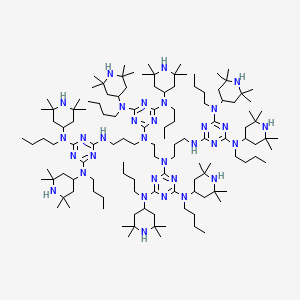

Chimassorb® 944 LD is a high-molecular-weight oligomeric hindered amine light stabilizer (HALS) developed by BASF. It is designed to protect polymers from UV-induced degradation, such as discoloration, cracking, and loss of mechanical integrity. Its chemical structure, based on poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]] (CAS 71878-19-8), ensures high compatibility with polyolefins (e.g., PP, PE), ethylene-vinyl acetate (EVA) copolymers, and polymer blends . Key advantages include low volatility, resistance to extraction, and effectiveness in thin films and fibers, making it suitable for applications requiring indirect food contact approval .

Properties

CAS No. |

80387-98-0 |

|---|---|

Molecular Formula |

C124H234N32 |

Molecular Weight |

2173.4 g/mol |

IUPAC Name |

6-N-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C124H234N32/c1-41-49-63-149(89-73-109(9,10)139-110(11,12)74-89)101-127-97(128-102(135-101)150(64-50-42-2)90-75-111(13,14)140-112(15,16)76-90)125-59-57-61-147(99-131-105(153(67-53-45-5)93-81-117(25,26)143-118(27,28)82-93)137-106(132-99)154(68-54-46-6)94-83-119(29,30)144-120(31,32)84-94)71-72-148(100-133-107(155(69-55-47-7)95-85-121(33,34)145-122(35,36)86-95)138-108(134-100)156(70-56-48-8)96-87-123(37,38)146-124(39,40)88-96)62-58-60-126-98-129-103(151(65-51-43-3)91-77-113(17,18)141-114(19,20)78-91)136-104(130-98)152(66-52-44-4)92-79-115(21,22)142-116(23,24)80-92/h89-96,139-146H,41-88H2,1-40H3,(H,125,127,128,135)(H,126,129,130,136) |

InChI Key |

HNKNVHRXMLUJGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(NC(C4)(C)C)(C)C)N(CCCC)C5CC(NC(C5)(C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(NC(C7)(C)C)(C)C)N(CCCC)C8CC(NC(C8)(C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(NC(C1)(C)C)(C)C)N(CCCC)C1CC(NC(C1)(C)C)(C)C)N(CCCC)C1CC(NC(C1)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Chimassorb 905 LD involves the reaction of hindered amine compounds with other chemical agents to form a polymeric structure. The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques. Industrial production methods focus on ensuring high purity and consistent molecular weight distribution to achieve optimal performance in polymer stabilization .

Chemical Reactions Analysis

Chimassorb 905 LD primarily undergoes reactions that involve the stabilization of free radicals. It acts as a free radical scavenger, preventing the chain reactions that lead to polymer degradation. Common reagents used in these reactions include various organic peroxides and other radical initiators. The major products formed from these reactions are stabilized polymer chains that retain their physical and chemical properties .

Scientific Research Applications

Chimassorb 905 LD is widely used in scientific research and industrial applications due to its effectiveness in stabilizing polymers against UV degradation. It is used in the production of various plastic materials, including polyethylene, polypropylene, and polyvinyl chloride. In addition to its use in the plastics industry, this compound is also employed in coatings, adhesives, and sealants to enhance their durability and longevity .

Mechanism of Action

The mechanism of action of Chimassorb 905 LD involves the stabilization of free radicals generated by UV light exposure. It acts by capturing free radicals and converting them into less reactive species, thereby preventing the propagation of degradation reactions. This process helps maintain the integrity and appearance of the polymer materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chimassorb® 944 LD vs. Chimassorb® 81

Chimassorb® 81 (CAS 405-05-0) is a 2-hydroxybenzophenone UV absorber, while Chimassorb® 944 LD belongs to the HALS class.

Chimassorb® 944 LD vs. Tinuvin® 292

Tinuvin® 292, a low-molecular-weight HALS, contrasts with Chimassorb® 944 LD in molecular structure and application scope:

Chimassorb® 944 LD’s oligomeric structure enhances thermal stability and reduces migration, making it ideal for demanding industrial applications .

Chimassorb® 944 LD vs. Chimassorb® 944 FDL

Chimassorb® 944 LD and FDL are two forms of the same HALS, differentiated by physical properties:

Both forms exhibit identical chemical efficacy, but LD is preferred in environments prioritizing worker safety and clean processing .

Key Research Findings

- Thermal Stability : Chimassorb® 944 LD shows negligible weight loss at 250°C, with only 9.4% loss at 350°C, outperforming lower-molecular-weight HALS .

- Synergistic Effects : Combining Chimassorb® 944 LD with benzotriazole UV absorbers (e.g., Tinuvin® 1130) enhances UV resistance in polypropylene films by 40% compared to standalone use .

- Environmental Resistance : In LLDPE films, Chimassorb® 944 LD retained 85% tensile strength after 2,000 hours of UV exposure, while Chimassorb® 81 degraded by 50% under the same conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.